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Compound of Interest

Compound Name: 3-hydroxy-2-methylpropanal

Cat. No.: B3052098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-hydroxy-2-methylpropanal (CAS RN: 38433-80-6), a versatile bifunctional molecule

relevant in various chemical syntheses.[1][2][3] Due to the limited availability of published

experimental spectra for this specific compound, this guide presents representative data based

on established principles of spectroscopy and data from analogous structures. Detailed

experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties
IUPAC Name: 3-hydroxy-2-methylpropanal[4]

Molecular Formula: C₄H₈O₂[2]

Molecular Weight: 88.11 g/mol [4]

Structure:

Representative Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques. These values are estimated based on the analysis of similar functional groups and

molecular structures.[5][6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.6 d 1H -CHO

~3.7 m 2H -CH₂OH

~2.6 m 1H -CH(CH₃)-

~2.5 (broad) s 1H -OH

~1.1 d 3H -CH₃

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment

~204 C=O -CHO

~65 CH₂ -CH₂OH

~50 CH -CH(CH₃)-

~12 CH₃ -CH₃

Infrared (IR) Spectroscopy
Table 3: Representative FT-IR Data (Liquid Film)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3550 - 3200 Strong, Broad O-H stretch Alcohol

2975 - 2850 Medium-Strong C-H stretch (sp³) Alkyl

2850 & 2750 Weak-Medium C-H stretch Aldehyde

1740 - 1720 Strong, Sharp C=O stretch Aldehyde

1465 Medium C-H bend (CH₂) Alkyl

1375 Medium C-H bend (CH₃) Alkyl

1300 - 1000 Strong C-O stretch Alcohol

Mass Spectrometry (MS)
Table 4: Representative Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Proposed Fragment Ion

88 Low [M]⁺

87 Moderate [M-H]⁺

70 Moderate [M-H₂O]⁺

57 High [M-CH₂OH]⁺

43 High (Base Peak) [C₃H₇]⁺ or [CH₃CO]⁺

29 High [CHO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxy-2-methylpropanal in
~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Tune and shim the probe to the sample.

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12

ppm.

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use a spectral width of approximately 220 ppm.

Employ a 45° pulse angle with a relaxation delay of 2-5 seconds.

Co-add 1024 or more scans to obtain adequate signal intensity.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the

chemical shifts to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 3-hydroxy-2-methylpropanal is expected to be a liquid at room

temperature, the neat liquid can be analyzed. Place a single drop of the neat liquid between

two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin

film.
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Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate

(DTGS) detector.

Data Acquisition:

Acquire a background spectrum of the clean, empty salt plates.

Place the sample assembly in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-hydroxy-2-methylpropanal (~1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph with a capillary

column (e.g., a 30 m x 0.25 mm DB-5ms column) interfaced with a mass spectrometer (e.g.,

a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

250 °C and hold for 5 minutes.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 20 to 200.

Data Analysis: Identify the peak corresponding to 3-hydroxy-2-methylpropanal in the total

ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular

ion and fragmentation pattern. Compare the obtained spectrum with a library database (e.g.,

NIST) for confirmation. The fragmentation of alcohols often involves the cleavage of the C-C

bond adjacent to the oxygen, and aldehydes can show characteristic losses.[8][9]

Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a small organic molecule like 3-hydroxy-2-methylpropanal.
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Caption: Generalized workflow for the spectroscopic analysis of 3-hydroxy-2-methylpropanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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